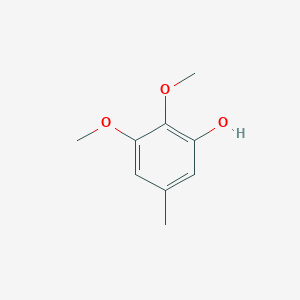







|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([CH3:11])=[CH:5][C:4]=1[OH:12].CN(C)C=[O:16]>C1C=C(C=NCCN=CC2C([O-])=CC=CC=2)C([O-])=CC=1.[Co+2]>[CH3:1][O:2][C:3]1[C:4](=[O:12])[CH:5]=[C:6]([CH3:11])[C:7](=[O:16])[C:8]=1[O:9][CH3:10] |f:2.3|
|


|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(C=C(C=C1OC)C)O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
35 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2[O-])[O-].[Co+2]
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the mixture is reacted
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant crude crystals are recrystallized from hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(C=C(C(C1OC)=O)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.13 g |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |